Atractyloside

Vue d'ensemble

Description

L’atractyloside est un glycoside naturel toxique présent dans diverses espèces végétales, en particulier dans la famille des astéracées. Il est connu pour ses effets inhibiteurs puissants sur l’ADP/ATP translocase, une enzyme cruciale dans le métabolisme énergétique cellulaire. Ce composé a été historiquement utilisé à des fins thérapeutiques, religieuses et toxiques .

Applications De Recherche Scientifique

Atractyloside has been extensively studied for its applications in various fields:

Mécanisme D'action

L’atractyloside exerce ses effets en se liant au translocateur d’adénosine nucléotide dans la membrane mitochondriale interne. Cette liaison inhibe de manière compétitive le transport de l’ADP vers l’intérieur et de l’ATP vers l’extérieur des mitochondries, ce qui entraîne l’arrêt de la production d’énergie cellulaire. Le manque d’ATP provoque finalement la mort cellulaire en raison d’une déplétion énergétique .

Composés Similaires :

Carboxythis compound : Un dérivé de l’this compound, également présent dans l’Atractylis gummifera, avec des propriétés toxiques similaires.

Atractylénolides : Une classe de composés lactoniques dérivés de l’Atractylodes macrocephala, connus pour leurs activités anticancéreuses, anti-inflammatoires et neuroprotectrices.

Unicité : L’this compound est unique en raison de son action inhibitrice spécifique sur l’ADP/ATP translocase, ce qui en fait un outil précieux pour l’étude de la fonction mitochondriale et du métabolisme énergétique. Ses propriétés toxiques le distinguent également des autres composés similaires, soulignant son importance dans les études toxicologiques .

Analyse Biochimique

Biochemical Properties

Atractyloside acts as an effective inhibitor of the ADP/ATP translocase, a key enzyme in the mitochondrial inner membrane responsible for the exchange of ADP and ATP between the mitochondria and the cytosol . By binding to the adenine nucleotide translocator, this compound competitively inhibits the transport of ADP into and ATP out of the mitochondria . This inhibition disrupts the cellular energy supply, leading to cell death due to energy depletion .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It inhibits the mitochondrial ADP/ATP transporter, leading to a halt in ATP synthesis and subsequent cell death . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by disrupting the energy balance within the cell . This compound has been shown to cause fatal renal and hepatic necrosis in vivo, highlighting its potent cytotoxic effects .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the adenine nucleotide translocator in the inner mitochondrial membrane . This binding competitively inhibits the transport of ADP and ATP, effectively blocking the exchange of these nucleotides and disrupting the mitochondrial energy production . The inhibition of ADP/ATP transport leads to a decrease in ATP levels, triggering cell death due to energy depletion .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by factors such as temperature and preparation methods . Hydrothermal processing, such as decoction, can reduce the toxicity of this compound by decomposing the compound . Long-term exposure to this compound in vitro and in vivo studies has shown persistent toxic effects on cellular function, particularly in the kidneys and liver .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can cause mild to moderate toxicity, while higher doses result in severe toxic effects, including renal and hepatic necrosis . Threshold effects have been observed, with significant toxicity occurring at doses above a certain threshold . The compound’s toxic effects are dose-dependent, with higher doses leading to more pronounced adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to energy production and mitochondrial function. It interacts with the adenine nucleotide translocator, inhibiting the transport of ADP and ATP and disrupting the mitochondrial energy metabolism . This inhibition affects metabolic flux and metabolite levels, leading to a decrease in ATP production and an increase in ADP levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through its interaction with the adenine nucleotide translocator . The compound’s chemical structure and charge distribution allow it to compete with ADP for binding to the translocator, inhibiting the transport of ADP into and ATP out of the mitochondria . This interaction affects the localization and accumulation of this compound within the mitochondria .

Subcellular Localization

This compound is localized primarily within the mitochondria, where it exerts its inhibitory effects on the adenine nucleotide translocator . The compound’s targeting to the mitochondria is facilitated by its chemical structure, which allows it to bind specifically to the translocator . This subcellular localization is crucial for this compound’s activity and function, as it directly impacts mitochondrial energy metabolism .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : L’atractyloside est principalement extrait de plantes telles que l’Atractylis gummifera et la Callilepis laureola. Le processus d’extraction implique une décoction ou une infusion, ce qui permet d’isoler le composé souhaité. La concentration en this compound peut varier en fonction de l’espèce, de la saison et de l’origine de la plante .

Méthodes de Production Industrielle : La production industrielle de l’this compound n’est pas largement documentée, car il est principalement obtenu par des méthodes d’extraction naturelles. Les progrès de la chromatographie liquide haute performance (CLHP) et de la spectrométrie de masse ont facilité la quantification et la purification de l’this compound à partir de sources végétales .

Analyse Des Réactions Chimiques

Types de Réactions : L’atractyloside subit diverses réactions chimiques, notamment l’hydrolyse et la saponification. Ces réactions sont cruciales pour sa détoxification, en particulier dans les préparations de médecine traditionnelle .

Réactifs et Conditions Communs :

Hydrolyse : Implique généralement un chauffage avec de l’eau (décoction) pendant une période prolongée.

Saponification : Implique la dégradation des glycosides en sucres et en aglycones en conditions alcalines.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions sont des sucres et des aglycones plus simples, qui sont moins toxiques que le composé parent .

4. Applications de la Recherche Scientifique

L’this compound a été largement étudié pour ses applications dans divers domaines :

Comparaison Avec Des Composés Similaires

Carboxyatractyloside: A derivative of this compound, also found in Atractylis gummifera, with similar toxic properties.

Atractylenolides: A class of lactone compounds derived from Atractylodes macrocephala, known for their anti-cancer, anti-inflammatory, and neuroprotective activities.

Uniqueness: this compound is unique due to its specific inhibitory action on the ADP/ATP translocase, making it a valuable tool in studying mitochondrial function and energy metabolism. Its toxic properties also distinguish it from other similar compounds, highlighting its significance in toxicological studies .

Propriétés

Numéro CAS |

17754-44-8 |

|---|---|

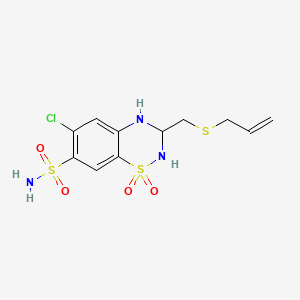

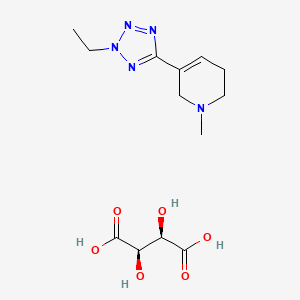

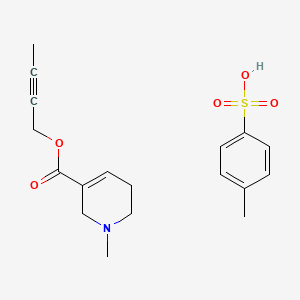

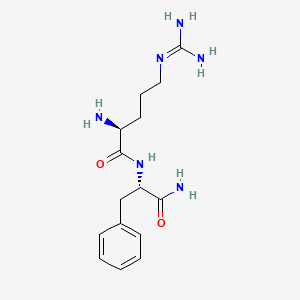

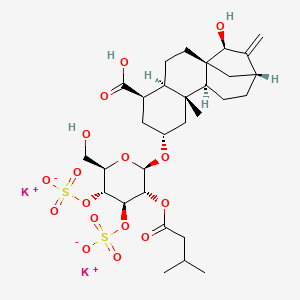

Formule moléculaire |

C30H46KO16S2 |

Poids moléculaire |

765.9 g/mol |

Nom IUPAC |

dipotassium;[(2R,3R,4R,5R,6R)-2-[[(1R,4R,5R,7R,9R,10S,13R,15S)-5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate |

InChI |

InChI=1S/C30H46O16S2.K/c1-14(2)9-22(32)44-25-24(46-48(39,40)41)23(45-47(36,37)38)20(13-31)43-28(25)42-17-10-18(27(34)35)19-7-8-30-11-16(15(3)26(30)33)5-6-21(30)29(19,4)12-17;/h14,16-21,23-26,28,31,33H,3,5-13H2,1-2,4H3,(H,34,35)(H,36,37,38)(H,39,40,41);/t16-,17-,18-,19-,20-,21+,23-,24+,25-,26+,28-,29-,30-;/m1./s1 |

Clé InChI |

DMODBUNAAVVOKD-FLPKXFLTSA-N |

SMILES |

CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CCC45CC(CCC4C3(C2)C)C(=C)C5O)C(=O)O)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+] |

SMILES isomérique |

CC(C)CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2C[C@H]([C@H]3CC[C@@]45C[C@@H](CC[C@H]4[C@@]3(C2)C)C(=C)[C@@H]5O)C(=O)O)CO)OS(=O)(=O)O)OS(=O)(=O)O.[K] |

SMILES canonique |

CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CCC45CC(CCC4C3(C2)C)C(=C)C5O)C(=O)O)CO)OS(=O)(=O)O)OS(=O)(=O)O.[K] |

Apparence |

Solid powder |

Key on ui other cas no. |

17754-44-8 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Acid, Atractylic Atractylate Atractylic Acid Atractyloside |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of atractyloside?

A1: this compound is a well-known inhibitor of the mitochondrial adenosine diphosphate/adenosine triphosphate (ADP/ATP) carrier, also known as the adenine nucleotide translocator (ANT). [, , , , , , ] This carrier protein is located in the inner mitochondrial membrane and plays a crucial role in oxidative phosphorylation by facilitating the exchange of ADP and ATP across this membrane.

Q2: How does this compound interact with the ADP/ATP carrier?

A2: this compound binds with high affinity to the ADP/ATP carrier on the cytosolic side of the mitochondrial inner membrane. [, ] This binding is competitive with ADP, meaning this compound prevents ADP from binding to the carrier and being transported into the mitochondria. [, , ]

Q3: What are the downstream effects of this compound binding to the ADP/ATP carrier?

A3: By blocking ADP/ATP exchange, this compound effectively inhibits oxidative phosphorylation, leading to a depletion of cellular ATP. [, , , , ] This disruption of energy metabolism has severe consequences for cellular function, ultimately leading to cell death.

Q4: Are there other potential targets for this compound?

A4: While the ADP/ATP carrier is the primary target, research suggests that this compound might interact with other cellular components. One study suggests a potential role in inducing the mitochondrial permeability transition pore (mPTP) opening, further contributing to mitochondrial dysfunction and cell death. [, , ]

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C30H46O13S2K2 and a molecular weight of 724.94 g/mol. []

Q6: Are there any notable spectroscopic features of this compound?

A6: While the provided papers don't delve into detailed spectroscopic analysis, this compound, with its conjugated system and sugar moieties, likely exhibits characteristic UV-Vis and NMR spectra. HPLC coupled with UV detection at 203 nm has been used for its quantification. [, , ]

Q7: How does the structure of carboxythis compound differ from this compound, and does this affect its activity?

A7: Carboxythis compound (also known as gummiferin) is a related compound found alongside this compound. It possesses an additional carboxylic acid group compared to this compound. [, ] Both compounds exhibit similar inhibitory effects on the ADP/ATP carrier, but carboxythis compound is often found to be even more potent. [, , ]

Q8: Is there information available regarding the stability of this compound under various conditions?

A8: While the provided articles don't extensively discuss the stability of this compound under various storage conditions, one study mentions that the roasting process can convert the more toxic carboxythis compound to this compound, indicating a potential influence of heat on its stability and composition. []

Q9: Are there specific material compatibility concerns when handling this compound?

A9: Given its potent biological activity, handling this compound necessitates standard laboratory safety protocols for handling toxic substances. Specific information regarding material compatibility wasn't detailed in the provided research.

Q10: Does this compound possess any catalytic properties?

A10: this compound is primarily recognized for its inhibitory action on the ADP/ATP carrier and not for its catalytic properties. [, , ] Its application in research focuses on understanding mitochondrial function and investigating potential therapeutic targets related to the ADP/ATP carrier.

Q11: Have computational methods been employed to study this compound?

A11: The provided articles primarily focus on experimental investigations of this compound's activity and mechanism. Computational approaches like molecular docking or molecular dynamics simulations could be valuable tools to further elucidate its binding mode to the ADP/ATP carrier and explore potential interactions with other targets.

Q12: How do structural modifications of this compound affect its inhibitory activity?

A12: Research indicates that the spatial arrangement of the sulfate groups in this compound is crucial for its binding to the ADP/ATP carrier. [, ] Modifications affecting these groups could significantly impact its inhibitory activity. Additionally, the acyl chain length in synthesized this compound derivatives influences their binding affinity to the carrier. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.